molecular formula C11H7ClN2 B3035256 6-chloro-9H-pyrido[3,4-b]indole CAS No. 30684-46-9

6-chloro-9H-pyrido[3,4-b]indole

Cat. No.: B3035256
CAS No.: 30684-46-9
M. Wt: 202.64 g/mol
InChI Key: YOYDGKNKZANQBG-UHFFFAOYSA-N
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Description

6-Chloro-9H-pyrido[3,4-b]indole is an organic compound that has been studied extensively in the scientific community due to its potential applications in medical research. It is a heterocyclic compound, meaning it is composed of two or more different elements and has a ring-like structure. It is composed of a six-membered ring with a nitrogen atom and a chlorine atom as substituents. This compound has been studied for its potential as a therapeutic agent and its use in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis of derivatives of 9H-pyrido[3,4-b]indole, including 6-chloro variants, has been conducted to develop efficient synthesis methods and to analyze their crystal structures. For example, the synthesis of 9-phenyl-9H-pyrido[3,4-b]indole and related compounds was achieved using catalytic amounts of CuI without any ligand, leading to the successful crystallization and single X-ray diffraction analysis of these compounds (Meesala, Mordi, Mansor, & Rosli, 2014).

Applications in Organic Chemistry

These compounds are used in various organic syntheses. For instance, α-carboline derivatives, related to 6-chloro-9H-pyrido[3,4-b]indole, have been studied for the development of antileukemic agents. Structural modifications of these compounds have shown potential in creating new lead compounds with potent cytotoxicity against certain cell lines (Tsai, Lin, Hsu, Kuo, & Huang, 2010).

Corrosion Inhibition

Indole derivatives, including 9H-pyrido[3,4-b]indole, have been studied as corrosion inhibitors for various metals. These compounds exhibit mixed-type inhibition properties and strongly adsorb onto metal surfaces, providing a protective layer against corrosion in acidic environments (Lebrini, Robert, Vezin, & Roos, 2010).

Electronics and Photonics

Compounds related to this compound have been employed in the development of organic light-emitting diodes (OLEDs). Novel host molecules derived from these compounds have been synthesized for use in blue phosphorescent OLEDs, demonstrating high quantum efficiency and stability (Cho et al., 2014).

Analytical Chemistry

These compounds have been utilized in analytical chemistry for the detection and quantification of certain substances. For example, 6-methoxytetrahydro-β-carbolines, a derivative of 9H-pyrido[3,4-b]indole, have been investigated for their in vitro antioxidant and cytotoxicity properties, suggesting potential applications in food chemistry and pharmacology (Goh et al., 2015).

Potential in Medicinal Chemistry

The derivatives of this compound have been explored for their potential in medicinal chemistry. Compounds like Tryptoline-3-Carboxylic Acid Derivatives have been synthesized and screened for antidiabetic activity, showing promising results in animal models (Choudhary, Kohli, Kumar, & Joshi, 2011).

Biochemical Analysis

Biochemical Properties

6-chloro-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can intercalate with DNA, influencing gene expression and potentially leading to mutagenic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the intercalation of this compound with DNA can disrupt normal cellular functions, leading to changes in gene expression and potentially causing cellular stress or apoptosis . Furthermore, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolic processes within cells, affecting the overall cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as DNA and enzymes. The intercalation of this compound with DNA can lead to structural changes in the DNA helix, affecting gene expression and potentially causing mutagenic effects . Additionally, the inhibition of cytochrome P450 enzymes by this compound can result in the disruption of metabolic pathways, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular stress, apoptosis, and potential mutagenic effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The interaction with cytochrome P450 enzymes is particularly significant, as it affects the metabolic flux and levels of metabolites within cells . The inhibition of these enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its accumulation and biological effects, with certain tissues exhibiting higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within the nucleus, for example, can enhance its interaction with DNA and its effects on gene expression . Additionally, the presence of this compound in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Properties

IUPAC Name

6-chloro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYDGKNKZANQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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